Thiol-Modifier C6 S-S

Vue d'ensemble

Description

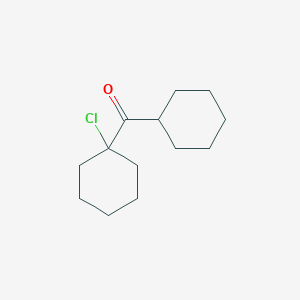

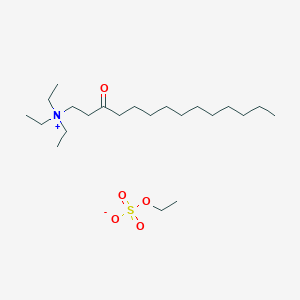

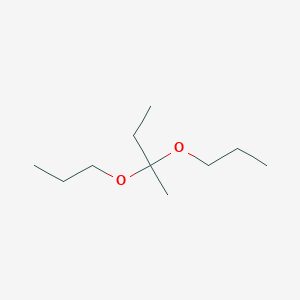

Thiol-modifier C6 S-S refers to a class of compounds where a thiol group (-SH) is attached to a hexane (C6) chain, which in turn is connected to another sulfur atom, forming a disulfide bond. This functional group is of interest due to its ability to form self-assembled monolayers and its potential applications in various fields, including biomedical applications and materials science.

Synthesis Analysis

The synthesis of thiol-modified compounds, including those with C6 chains, often involves the formation of C-S bonds. A metal-free approach to C-S coupling has been highlighted, where thiols or disulfides are used as sulfur surrogates. Oxidants such as peroxides, tert-butyl nitrite, DDQ, iodine reagents, and molecular oxygen, as well as electrochemical methods, are employed to facilitate these reactions without the need for transition metals . Additionally, the synthesis of water-soluble thiols has been explored, with the aim of studying their reactions with nitric oxide under physiological conditions .

Molecular Structure Analysis

The molecular structure of thiol-modified compounds can be complex, especially when adsorbed onto surfaces such as C60 fullerenes. Pseudo-potential density functional theory calculations have been used to analyze the stability and electronic properties of thiol-based molecular overlayers on C60. These studies reveal that the terminal groups, such as CH3, play a crucial role in the stability and structure of the molecular coating .

Chemical Reactions Analysis

Thiol groups are highly reactive and can participate in various chemical reactions. The thiol-click chemistry is a versatile toolbox that allows for high-yield reactions under benign conditions with a wide range of chemical species. This chemistry is applicable in numerous fields, including chemical synthesis and materials science . The reactivity of thiols on surfaces like C60 can lead to lateral molecular displacements and S-S bonding between neighboring thiols, which can be influenced by the charging state of the complexes .

Physical and Chemical Properties Analysis

Thiol-modified compounds exhibit unique physical and chemical properties due to the presence of the thiol group. The adsorption energies of thiol molecules on surfaces like C60 can vary significantly, and the inclusion of London dispersion interactions can increase these energies. The stability of mixed overlayers formed by coadsorption of different terminated alkanethiols on C60 suggests that molecular domains of a single component are more stable, which is an important consideration for applications such as in biomedical fields . The solubility of thiols in aqueous environments can also be tailored, as demonstrated by the synthesis of water-soluble decalin-based thiols, which are useful for studying the reactions of nitric oxide with protein thiols .

Applications De Recherche Scientifique

Medicinal Applications of Thiols

Thiol-containing compounds have a unique set of properties that make them beneficial for treating various conditions. They can act as radical scavengers, restore cellular thiol pools, and form complexes with heavy metals, making them useful in treating conditions like heavy metal poisoning and restoring antioxidant balance. Thiols like N-acetylcysteine have been used for decades, and ongoing research continues to explore novel dosing regimens and delivery strategies to optimize their clinical application (Pfaff et al., 2019).

Modulating Work Function of Metals

Thiol-based self-assembled monolayers (SAMs) can modify the surface properties of metals like gold and silver. By varying the tail groups or mixing different thiols, it's possible to tune the metal's work function, which is vital in applications like electronic devices and sensors. This tuning is achieved through the interface dipole effect created by the surface modifier (Alloway et al., 2009).

Enhancing Catalytic Activity

Thiolate self-assembled monolayers (SAMs) on catalysts like Pd/Al2O3 can influence the catalytic activity by controlling surface crowding. The density of the thiolate modifier affects the accessibility of specific sites on the catalyst, thereby influencing the reaction's reactivity and efficiency. This principle is significant in understanding and improving catalytic processes in industrial applications (Schoenbaum et al., 2013).

Thiol-Click Chemistry for Synthesis

Thiol-click chemistry is highly versatile due to the high reactivity of thiols under mild conditions. This chemistry is instrumental in synthesizing small molecules and polymers and finds applications across chemical, biological, physical, and engineering domains. The simplicity, high yield, and benign reaction conditions make thiol-click chemistry a powerful tool in creating a wide range of materials and chemicals (Hoyle et al., 2010).

Safety And Hazards

Orientations Futures

Thiolated oligonucleotides can be labeled with thiol-reactive dye / happen iodoacetamides or maleimides (for example, lucifer yellow iodoacetamide or fluorescein maleimide) for use as hybridization or PCR-based detection probes. They also can be conjugated to enzymes (for example, alkaline phosphatase or horseradish peroxidase), through bifunctional linkers .

Propriétés

IUPAC Name |

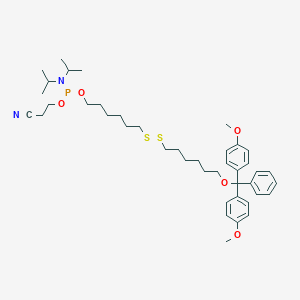

3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONRKLBSGQZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-Modifier C6 S-S | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)